6-Benzenesulfonyl-2-sec-butoxy-pyrimidin-4-ylamine
CAS No.: 284681-86-3
Cat. No.: VC17307302
Molecular Formula: C14H17N3O3S
Molecular Weight: 307.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 284681-86-3 |
|---|---|
| Molecular Formula | C14H17N3O3S |
| Molecular Weight | 307.37 g/mol |
| IUPAC Name | 6-(benzenesulfonyl)-2-butan-2-yloxypyrimidin-4-amine |
| Standard InChI | InChI=1S/C14H17N3O3S/c1-3-10(2)20-14-16-12(15)9-13(17-14)21(18,19)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H2,15,16,17) |
| Standard InChI Key | CQIBKNIQFCCAEK-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)OC1=NC(=CC(=N1)S(=O)(=O)C2=CC=CC=C2)N |
Introduction
6-Benzenesulfonyl-2-sec-butoxy-pyrimidin-4-ylamine is a chemical compound with a molecular formula of C14H17N3O3S and a molecular weight of approximately 307.37 g/mol . This compound features a pyrimidine ring substituted with a benzenesulfonyl group and a sec-butoxy group, which impart distinct chemical properties and biological activities. The presence of the sulfonyl group enhances its solubility and reactivity, making it a valuable candidate in medicinal chemistry and organic synthesis.
Biological Activities
6-Benzenesulfonyl-2-sec-butoxy-pyrimidin-4-ylamine has been investigated for its potential as an inhibitor of various kinases, which are crucial in cell signaling pathways. Compounds with similar structures have shown promise in targeting diseases such as cancer and autoimmune disorders by inhibiting specific kinases involved in these pathways. Preliminary studies suggest that this compound may interact with protein targets involved in cellular proliferation and apoptosis, although detailed mechanisms of action require further investigation.
Synthesis Methods
The synthesis of 6-Benzenesulfonyl-2-sec-butoxy-pyrimidin-4-ylamine can be achieved through several methods, often involving the reaction of pyrimidine derivatives with benzenesulfonyl chlorides and sec-butoxy groups. These methods allow for the modification of the compound to create derivatives with potentially enhanced biological activity.
Comparison with Similar Compounds
Several compounds share structural similarities with 6-Benzenesulfonyl-2-sec-butoxy-pyrimidin-4-ylamine. These include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-5-bromo-6-methylpyrimidin | Contains bromine substituent | Altered reactivity due to halogen presence |
| Ethirimol | Aminopyrimidine structure | Used as a fungicide; different biological target |
| 4-Pyrimidinol, 5-butyl-6-methyl | Similar pyrimidine core | Different substituents affecting activity |
| 5-(4-Benzenesulfonamido)-pyrimidine | Contains sulfonamide group | Focused on antibacterial properties |
Research Findings and Applications
Research on 6-Benzenesulfonyl-2-sec-butoxy-pyrimidin-4-ylamine focuses on its interaction with biological targets and its potential therapeutic applications. The compound's unique combination of functional groups enhances its potential as a versatile building block in drug design. While detailed studies are ongoing, preliminary findings suggest that compounds with similar structures could be effective in treating various diseases by inhibiting specific enzymes or signaling pathways.
Future Directions
Future research should focus on elucidating the detailed mechanisms of action of 6-Benzenesulfonyl-2-sec-butoxy-pyrimidin-4-ylamine and exploring its potential applications in medicine. This includes further investigation into its kinase inhibition properties and its interaction with cellular targets involved in proliferation and apoptosis. Additionally, synthesizing derivatives with modified functional groups could lead to compounds with enhanced biological activity and therapeutic efficacy.
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